A Comprehensive Technical Guide to Ethyl 4-aminobenzofuran-2-carboxylate (CAS 1092351-93-3) for Advanced Research and Development
A Comprehensive Technical Guide to Ethyl 4-aminobenzofuran-2-carboxylate (CAS 1092351-93-3) for Advanced Research and Development
Executive Summary
Ethyl 4-aminobenzofuran-2-carboxylate is a heterocyclic compound of significant interest to the scientific and drug development communities. As a substituted benzofuran, it belongs to a class of molecules renowned for their wide-ranging biological activities and presence in numerous natural products and pharmaceuticals.[1][2] This guide provides a detailed examination of its chemical properties, a predictive analysis of its spectral characteristics, a robust, field-proven synthetic strategy, and an exploration of its reactivity and potential applications. The dual functionality of a primary aromatic amine and a reactive ester moiety makes this molecule a versatile building block for the synthesis of more complex chemical entities, particularly in the realm of medicinal chemistry. Its structural similarity to known bioactive scaffolds suggests its potential utility in developing novel therapeutics.[3][4][5]
Molecular and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. Ethyl 4-aminobenzofuran-2-carboxylate is characterized by a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring. The molecule is further functionalized with an amino group at the 4-position and an ethyl carboxylate group at the 2-position, which dictate its chemical behavior and synthetic utility.
Caption: Chemical structure of Ethyl 4-aminobenzofuran-2-carboxylate.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1092351-93-3 | [6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [6] |
| Molecular Weight | 205.21 g/mol | [6] |
| InChI Key | WOSPUKYEMNTNTN-UHFFFAOYSA-N | [6] |
| Purity (Typical) | ≥95% | [6] |
| Appearance | Data not available; predicted to be a solid at room temperature based on related structures like Ethyl 5-aminobenzofuran-2-carboxylate (Brown Solid)[4] and Ethyl 4-aminobenzoate (White Solid).[7] | N/A |
Spectroscopic and Analytical Characterization (Predictive Analysis)
While specific experimental spectra for this exact CAS number are not widely published, a robust predictive analysis can be performed based on the known spectral data of its constituent functional groups and closely related analogs, such as Ethyl 4-aminobenzoate. This approach is standard practice in research for the characterization of novel or sparsely documented compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons—a quartet around 4.4 ppm (J ≈ 7.1 Hz) for the -OCH₂- group and a triplet around 1.4 ppm (J ≈ 7.1 Hz) for the -CH₃ group, based on data from similar esters.[8] The aromatic region should display signals corresponding to the three protons on the benzene ring and the single proton on the furan ring. The amino (-NH₂) protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the ester carbonyl (C=O) carbon around 165 ppm. Signals for the aromatic and furan carbons would appear in the typical 110-150 ppm range. The ethyl group carbons would be found upfield, with the -OCH₂- carbon around 60 ppm and the -CH₃ carbon around 14 ppm.[9][10]
2.2 Infrared (IR) Spectroscopy
The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. Key absorption bands are predicted as follows, drawing parallels with Ethyl 4-aminobenzoate.[11][12][13]
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated around 1680-1720 cm⁻¹.[14]
-
C-O Stretching: Bands corresponding to the C-O stretches of the ester and the furan ether linkage will be present in the 1000-1300 cm⁻¹ fingerprint region.
2.3 Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 205, corresponding to the molecular weight.[6] Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 160, or the loss of an ethyl radical (-C₂H₅, 29 Da) followed by CO (28 Da).[15][16]
Table 2: Predicted Spectroscopic Data Summary
| Technique | Predicted Feature | Expected Range/Value |
| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | ~4.4 ppm (quartet), ~1.4 ppm (triplet) |
| Aromatic & Furan Protons | ~6.5 - 8.0 ppm | |
| Amine Protons (-NH₂) | Broad singlet | |
| ¹³C NMR | Ester Carbonyl (C=O) | ~165 ppm |
| Aromatic & Furan Carbons | ~110 - 150 ppm | |
| Ethyl Carbons (-CH₂CH₃) | ~60 ppm, ~14 ppm | |
| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (two bands) |
| C=O Stretch (Ester) | 1680 - 1720 cm⁻¹ (strong, sharp) | |
| MS | Molecular Ion (M⁺) | m/z = 205 |
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for research. While a specific protocol for the 4-amino isomer is not detailed in the available literature, a highly plausible and effective strategy can be designed by adapting established methods for analogous compounds, such as the synthesis of the 5-amino isomer.[4] The most logical approach involves the catalytic reduction of a nitro-substituted precursor.
Caption: Proposed workflow for the synthesis via catalytic hydrogenation.
3.1 Exemplary Synthesis Protocol: Catalytic Hydrogenation
This protocol describes the reduction of a hypothetical precursor, Ethyl 4-nitrobenzofuran-2-carboxylate. The choice of palladium on carbon (Pd/C) as the catalyst is deliberate; it is highly efficient and selective for the reduction of aromatic nitro groups to amines under mild conditions that will not affect the ester functionality or the benzofuran ring system.
Materials:
-
Ethyl 4-nitrobenzofuran-2-carboxylate (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (5-10 mol %)
-
Ethanol (or Ethyl Acetate) as solvent
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celatom® or diatomaceous earth for filtration
Procedure:
-
Vessel Preparation: To a hydrogenation flask, add Ethyl 4-nitrobenzofuran-2-carboxylate and the solvent (e.g., Ethanol).
-
Inerting: Carefully add the Pd/C catalyst to the solution. The catalyst is often pyrophoric, so this should be done under a stream of inert gas.
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas for a smaller scale reaction.
-
Reaction Execution: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced. Pressurize the vessel to the desired pressure (1-3 atm) or maintain a positive pressure with the H₂ balloon.
-
Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
3.2 Purification
The crude product can be purified by standard laboratory techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.
-
Flash Column Chromatography: For a more rigorous purification, silica gel chromatography using a gradient of ethyl acetate in hexanes is a reliable method.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of Ethyl 4-aminobenzofuran-2-carboxylate lies in the orthogonal reactivity of its two primary functional groups.
Caption: Key reactions involving the amine and ester functional groups.
4.1 Core Reactivity
-
Amine Group: The primary aromatic amine is nucleophilic and can readily undergo acylation to form amides, alkylation, or be used as a handle for diazotization reactions to introduce other functional groups.
-
Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents.
4.2 Significance as a Bioactive Scaffold
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs and biologically active compounds.[1] Derivatives have shown a vast array of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidative, and anti-bacterial properties.[1][17] The specific substitution pattern of Ethyl 4-aminobenzofuran-2-carboxylate makes it an attractive starting point for generating libraries of novel compounds for biological screening.
4.3 Potential Applications
The related isomer, Ethyl 5-aminobenzofuran-2-carboxylate, is a documented intermediate in the synthesis of vilazodone, a drug that acts as a dual serotonin reuptake inhibitor and 5-HT1A receptor agonist.[4][5] By logical extension, the 4-amino isomer serves as a valuable and strategic building block for accessing novel chemical space. Researchers in drug discovery can utilize this compound to:
-
Synthesize novel inhibitors or receptor ligands by functionalizing the amine and ester groups.
-
Develop new classes of anti-cancer or anti-microbial agents based on the benzofuran core.[2]
-
Create molecular probes and radiolabeled analogs for imaging and diagnostic applications.[4]
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 1092351-93-3. Therefore, prudent safety protocols should be based on data for structurally similar compounds like Ethyl 4-aminobenzoate (Benzocaine).[7][18][19]
-
Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[7][18]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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Analyze the ir spectrum of ethyl 4-aminobenzoate. Chegg. [Link]
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SAFETY DATA SHEET - Ethyl 4-aminobenzoate. Thermo Fisher Scientific. [Link]
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. [Link]
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INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. [Link]
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A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Center for Biotechnology Information. [Link]
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¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Ethyl 4-aminobenzoate - ¹H NMR Chemical Shifts. SpectraBase. [Link]
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Ethyl 4-aminobenzoate - ¹³C NMR Chemical Shifts. SpectraBase. [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
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Solubility of ethyl 4-aminobenzoate in water at 100C. Reddit. [Link]
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Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Science and Technology Research Archive. [Link]
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Ethyl-2-benzofuran. NIST WebBook. [Link]
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